molecular formula C7H12O3 B6154848 (3R)-4-cyclopropyl-3-hydroxybutanoic acid CAS No. 2227691-88-3

(3R)-4-cyclopropyl-3-hydroxybutanoic acid

Cat. No.: B6154848
CAS No.: 2227691-88-3
M. Wt: 144.17 g/mol
InChI Key: NVKJBDLGBWNSDO-ZCFIWIBFSA-N
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Description

(3R)-4-cyclopropyl-3-hydroxybutanoic acid is an organic compound featuring a cyclopropyl group attached to a hydroxybutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-cyclopropyl-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor, followed by hydrolysis and subsequent functional group transformations. For instance, starting from a cyclopropyl ketone, the compound can be synthesized via reduction to the corresponding alcohol, followed by oxidation to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-cyclopropyl-3-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, cyclopropyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-4-cyclopropyl-3-hydroxybutanoic acid has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R)-4-cyclopropyl-3-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. The cyclopropyl group can engage in unique binding interactions with enzymes and receptors, influencing various biochemical pathways. The hydroxyl and carboxylic acid functionalities also play crucial roles in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylcarboxylic acid
  • Cyclopropylmethanol
  • Cyclopropylamine

Uniqueness

(3R)-4-cyclopropyl-3-hydroxybutanoic acid is unique due to the presence of both a cyclopropyl group and a hydroxybutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2227691-88-3

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

(3R)-4-cyclopropyl-3-hydroxybutanoic acid

InChI

InChI=1S/C7H12O3/c8-6(4-7(9)10)3-5-1-2-5/h5-6,8H,1-4H2,(H,9,10)/t6-/m1/s1

InChI Key

NVKJBDLGBWNSDO-ZCFIWIBFSA-N

Isomeric SMILES

C1CC1C[C@H](CC(=O)O)O

Canonical SMILES

C1CC1CC(CC(=O)O)O

Purity

95

Origin of Product

United States

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